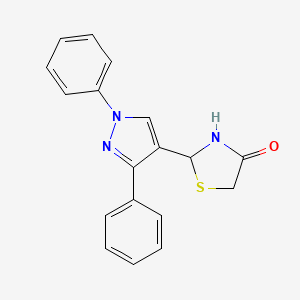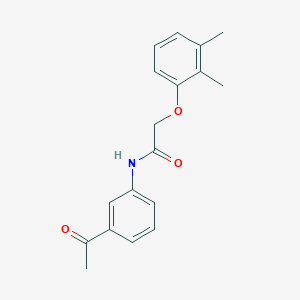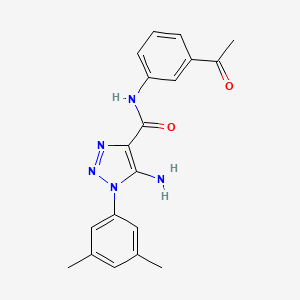![molecular formula C31H22N6O6 B5155728 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]](/img/structure/B5155728.png)
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6'-Methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone], also known as MNQ, is a synthetic compound that has been widely used in scientific research. The compound belongs to the quinazoline family and has been found to possess a range of biological activities, making it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to inhibit the activity of tyrosine kinases, which play a key role in cancer cell proliferation and survival. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has also been found to inhibit the activity of the STAT3 signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to have a range of biochemical and physiological effects. Studies have shown that 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] can induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has also been found to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and transcription. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to induce oxidative stress and inhibit the activity of antioxidant enzymes, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] in lab experiments is its potent anticancer activity. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to be effective against a range of cancer cell lines, making it a valuable tool for cancer research. Another advantage of using 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] is its relatively low toxicity, which makes it a safer alternative to other anticancer drugs.
One of the limitations of using 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research and development of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]. One potential direction is the development of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the synergistic effects of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] with other anticancer drugs. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] could also be studied for its potential use in other applications, such as the treatment of inflammatory diseases and neurological disorders.
Méthodes De Synthèse
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] can be synthesized through a multistep process that involves the reaction of 2-nitroaniline with ethyl acetoacetate, followed by the formation of 2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone. The final step involves the reaction of two molecules of 2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone with formaldehyde to form 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone].
Applications De Recherche Scientifique
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] is in the field of cancer research. Studies have shown that 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] possesses potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
2-methyl-6-[[2-methyl-3-(3-nitrophenyl)-4-oxoquinazolin-6-yl]methyl]-3-(3-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N6O6/c1-18-32-28-11-9-20(14-26(28)30(38)34(18)22-5-3-7-24(16-22)36(40)41)13-21-10-12-29-27(15-21)31(39)35(19(2)33-29)23-6-4-8-25(17-23)37(42)43/h3-12,14-17H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYAYUGPVGXRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-])C)C(=O)N1C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)


![4-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5155704.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexyl-2-phenylacetamide](/img/structure/B5155712.png)
![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B5155738.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)
![4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)